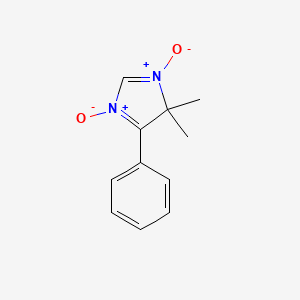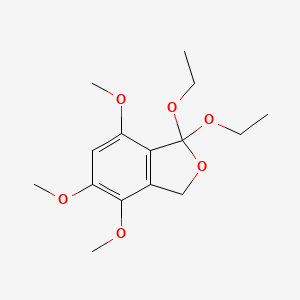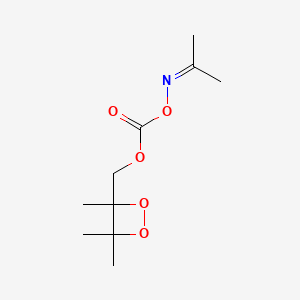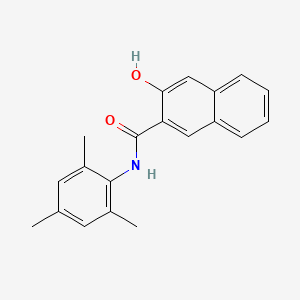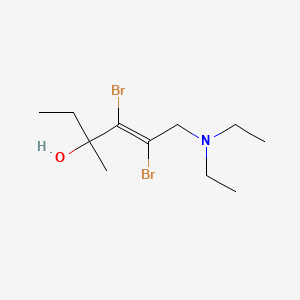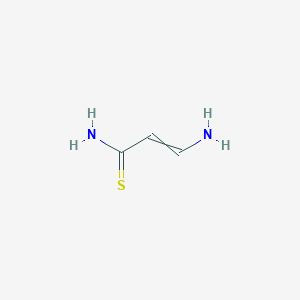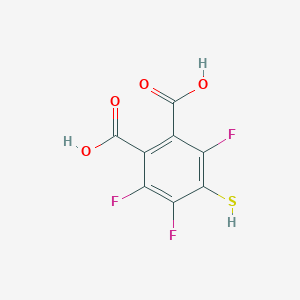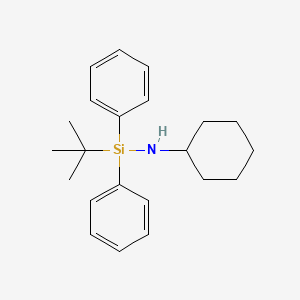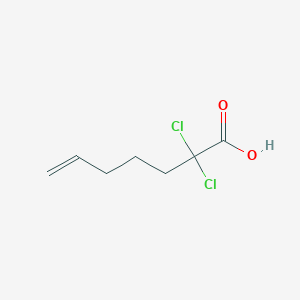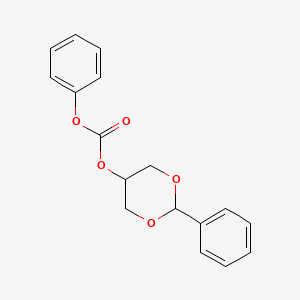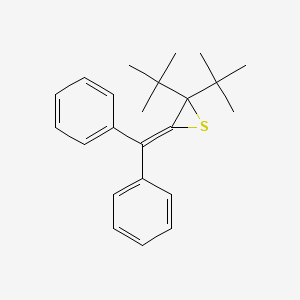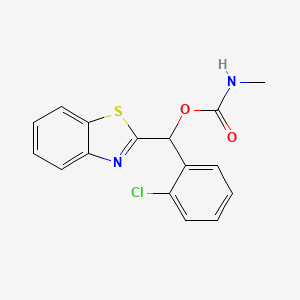
(1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring fused with a chlorophenyl group and a carbamate moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate typically involves the reaction of 2-mercaptoaniline with 2-chlorobenzaldehyde to form the benzothiazole ring. This intermediate is then reacted with methyl isocyanate to introduce the N-methylcarbamate group. The reaction conditions generally include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbamate group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and as a lead compound in drug discovery.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to inhibit specific enzymes and pathways makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound is used in the production of agrochemicals, such as pesticides and herbicides. Its effectiveness in controlling pests and weeds makes it valuable in agriculture.
Mechanism of Action
The mechanism of action of (1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate involves the inhibition of specific enzymes and pathways. The compound targets enzymes involved in cell division and growth, leading to the disruption of cellular processes. This inhibition results in the suppression of microbial growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler derivative with similar biological activities.
Benzoxazole: A structurally related compound with an oxygen atom in place of sulfur.
Benzisothiazolinone: Another benzothiazole derivative with antimicrobial properties.
Uniqueness
(1,3-Benzothiazol-2-yl-(2-chlorophenyl)methyl) N-methylcarbamate is unique due to its combination of a benzothiazole ring, chlorophenyl group, and N-methylcarbamate moiety. This unique structure imparts specific biological activities and chemical reactivity, making it valuable in various applications.
Properties
CAS No. |
104030-01-5 |
|---|---|
Molecular Formula |
C16H13ClN2O2S |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
[1,3-benzothiazol-2-yl-(2-chlorophenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C16H13ClN2O2S/c1-18-16(20)21-14(10-6-2-3-7-11(10)17)15-19-12-8-4-5-9-13(12)22-15/h2-9,14H,1H3,(H,18,20) |
InChI Key |
ZAUVHMZXVWHWNU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC(C1=CC=CC=C1Cl)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


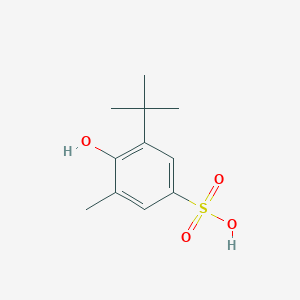
![7,8-Diethyl-10-nitroso-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14325591.png)
